molecular formula C18H20ClN3O B2464590 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034237-02-8

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2464590
CAS No.: 2034237-02-8
M. Wt: 329.83
InChI Key: BTWPOISGSVGFCQ-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034237-02-8) is a synthetic organic compound with a molecular weight of 329.82 g/mol and the formula C18H20ClN3O . This compound features a benzamide core substituted with a 2-chloro group and an N-linked piperidinylmethyl moiety bearing a pyridin-4-yl substituent . This specific molecular architecture, which combines a chlorobenzamide fragment with a piperidine-pyridine group, is designed to confer potential utility as a key intermediate in advanced pharmaceutical research . The structural motifs present in this compound are frequently investigated in the development of bioactive molecules, particularly those targeting the central nervous system (CNS) . The piperidine and pyridine rings are known to enhance solubility and binding affinity to biological targets, while the chloro-substituted benzamide can influence the compound's electronic properties and metabolic stability . Notably, benzamide compounds bearing piperidine groups have been identified in scientific literature as possessing promising inhibitory activity against the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumor growth . Research indicates that such activity is often driven by the compound's interaction with the Smoothened (Smo) receptor . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this well-defined compound for precise modifications in medicinal chemistry applications, including structure-activity relationship (SAR) studies and as a building block for the synthesis of potential small-molecule therapeutics .

Properties

IUPAC Name

2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-17-4-2-1-3-16(17)18(23)21-13-14-7-11-22(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPOISGSVGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This involves the reduction of pyridine to piperidine, followed by functionalization to introduce the desired substituents.

    Attachment of the Benzamide Core: The piperidine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage. This step often requires the use of a base such as triethylamine to facilitate the reaction.

    Introduction of the Chloro Group: The final step involves the chlorination of the benzamide core, typically using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential lead for drug development targeting various diseases, particularly neurodegenerative disorders and cancer. Its structure suggests it may interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

Biological Studies

Research has utilized this compound to study its interactions with biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of similar compounds exhibit significant anticancer properties, inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Industrial Applications

In industrial contexts, 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of novel materials and chemical processes .

Case Studies

Case Study 1: Anticancer Activity
A study highlighted that compounds with similar structural motifs to this compound showed promising activity against various cancer cell lines. These compounds were evaluated for their ability to induce apoptosis, revealing their potential as anticancer agents .

Case Study 2: Biological Activity Assessment
In another investigation, the biological activity of related compounds was assessed against mycobacterial, bacterial, and fungal strains. These studies indicated that the compounds demonstrated activity comparable to established antibiotics, suggesting potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Halogenation Patterns

  • 2,4-Dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide ([18F]CFPyPB): This compound () differs by having dual chloro substituents (2,4-dichloro) and a 6-fluoropyridin-2-yl group. The fluorine atom may enable radiolabeling for imaging applications .
  • 2,4,6-Trifluoro-N-(6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl)benzamide () :
    The trifluoro substitution increases electron-withdrawing effects, which could alter electronic interactions with biological targets. The methylpiperidinylcarbonyl linkage introduces steric bulk, possibly reducing membrane permeability compared to the target compound .

Heterocyclic Modifications

  • 2-Chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzamide (): Replacement of pyridine with quinoline introduces a larger aromatic system, enhancing lipophilicity and π-π stacking interactions. This modification may prolong metabolic stability but reduce aqueous solubility .
  • N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride (): The addition of a piperidinylcarbonyl group and a second pyridine ring creates a more rigid structure. The hydrochloride salt improves solubility, which may enhance bioavailability .

Conformational and Crystallographic Insights

  • 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () :
    Crystallographic analysis reveals a semi-chair piperidine conformation with a dihedral angle of 89.1° between aromatic rings. Hydrogen-bonding networks (R12(7) motif) stabilize the crystal lattice, suggesting similar packing behavior in the target compound. The methyl substituents increase hydrophobicity compared to the chloro group in the target molecule .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight Pharmacological Notes Reference
2-Chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide 2-Cl, pyridin-4-yl, piperidine ~358.84* Potential CNS applications Target
[18F]CFPyPB 2,4-diCl, 6-F-pyridin-2-yl, sulfonylpropyl ~452.89* Radiolabeling for imaging
2,4,6-Trifluoro-N-(6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl)benzamide 2,4,6-F3, methylpiperidinylcarbonyl ~403.35* Enhanced electron-withdrawing effects
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-Me, 4-Me-benzoyl 351.46 Semi-chair piperidine conformation
N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride 5-Cl-pyridine, piperidinylcarbonyl, HCl salt 472.37 Improved solubility via salt formation

*Calculated based on molecular formulas.

Biological Activity

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H20_{20}ClN3_3O
  • Molecular Weight : 329.8 g/mol
  • CAS Number : 2034237-02-8

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Intermediate : The synthesis begins with the reduction of pyridine to piperidine, followed by functionalization.
  • Benzamide Attachment : The piperidine intermediate is reacted with a benzoyl chloride derivative using a base like triethylamine.
  • Chlorination : The final step involves chlorination of the benzamide core using reagents such as thionyl chloride or phosphorus pentachloride .

The biological activity of this compound is linked to its ability to interact with various biological targets, including enzymes and receptors. Specific studies have shown that it may modulate receptor activities, influencing downstream signaling pathways.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various pharmacological contexts:

  • Antiparasitic Activity : In vitro tests showed that derivatives of similar structures exhibited significant activity against Plasmodium falciparum, with some compounds achieving EC50_{50} values in the low micromolar range .
  • Anticancer Properties : The compound has been investigated for its anticancer effects, showing promising results in inhibiting growth in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50_{50} values ranging from 0.87 to 12.91 μM .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, warranting further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

The activity of this compound can be compared to structurally related compounds:

Compound NameStructureKey Activity
N-(pyridin-4-yl)piperidin-4-yl)methyl)benzamideLacks chloro groupDifferent pharmacological profile
2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamideStructural variantVaries in biological activity

The presence of the chloro group significantly alters the compound's reactivity and biological profile, enhancing its potential as a lead compound in drug development .

Case Study 1: Antiparasitic Efficacy

A study involving derivatives similar to this compound reported a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg in a P. berghei mouse model. This indicates moderate efficacy and highlights the need for further optimization to improve metabolic stability and solubility .

Case Study 2: Cancer Cell Inhibition

In vitro evaluations showed that this compound inhibited cell proliferation in breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU). The selectivity index was notably high, suggesting potential for targeted therapy applications .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Alkylation of pyridine-4-amine with a Boc-protected piperidone intermediate. (ii) Benzoylation using 2-chlorobenzoyl chloride under anhydrous conditions. (iii) Deprotection of the Boc group with HCl, followed by HPLC purification (57% yield) .
  • Optimization : Adjusting catalysts (e.g., DIPEA for benzoylation), reaction temperatures (0–25°C for Boc removal), and solvent systems (DCM for alkylation) can improve yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
  • 1H NMR to verify substituent positions (e.g., piperidine methylene protons at δ 2.8–3.2 ppm).
  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
    • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]+ expected at ~360.15 Da).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against Trypanosoma brucei?

  • Experimental Design :
  • In Vitro Assays : Use bloodstream-form T. brucei cultures (IC50 determination via Alamar Blue assay) .
  • Selectivity Testing : Compare cytotoxicity against mammalian cell lines (e.g., HEK293) to assess therapeutic index.
  • Mechanistic Probes : Co-treatment with protease inhibitors or metabolic intermediates to identify target pathways .

Q. What strategies resolve discrepancies in activity data across structural analogs (e.g., 2-chloro vs. 2-methoxy derivatives)?

  • Data Contradiction Analysis :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chlorine for electron withdrawal vs. methoxy for steric effects) .
  • Molecular Docking : Compare binding affinities to T. brucei enzyme pockets (e.g., TryR or PPTase) using software like AutoDock Vina .
  • Solubility Testing : Assess logP values (e.g., 2-chloro derivatives may exhibit lower solubility, affecting bioavailability) .

Q. How can the compound’s metabolic stability and pharmacokinetic profile be improved?

  • Methodology :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-methylation).
  • Derivatization : Introduce fluorinated groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in structurally related benzamides .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester linkages for improved membrane permeability .

Technical Challenges and Solutions

Q. What are the common pitfalls in synthesizing the piperidine-pyridine scaffold, and how are they mitigated?

  • Challenges :
  • Low Alkylation Efficiency : Steric hindrance at the piperidine nitrogen.
  • Byproduct Formation : Over-benzoylation or incomplete deprotection.
    • Solutions :
  • Use bulky bases (e.g., DBU) to suppress multiple alkylations .
  • Monitor Boc deprotection via TLC (silica gel, 10% MeOH/DCM) to ensure completeness .

Q. How do researchers validate target engagement in cellular assays?

  • Validation Workflow :
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR Knockout : Generate T. brucei strains lacking suspected targets (e.g., PPTase) to confirm resistance .

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